

Long-Acting Lenacapavir Demonstrates Robust and Sustained HIV Prophylaxis in Animal Models

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Compound of Interest

Compound Name: *Lenacapavir*

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A comprehensive review of preclinical data highlights the pharmacokinetic and efficacy profile of subcutaneous **lenacapavir**, positioning it as a potent long-acting agent for HIV prevention. Comparative analysis with other long-acting antiretrovirals, cabotegravir and islatravir, in similar non-human primate models underscores the potential of this novel capsid inhibitor.

Researchers and drug development professionals now have access to a growing body of evidence from animal studies confirming the long-acting subcutaneous delivery of **lenacapavir**, a first-in-class HIV capsid inhibitor. These studies, primarily conducted in macaque models, provide critical preclinical data supporting its ongoing clinical development for pre-exposure prophylaxis (PrEP).

Lenacapavir, administered subcutaneously, has been shown to provide sustained plasma concentrations, leading to high rates of protection against repeated rectal and intravenous challenges with simian-human immunodeficiency virus (SHIV) and simian-tropic HIV (stHIV), respectively.^{[1][2][3][4]} This comparison guide summarizes the key findings from these pivotal animal studies and provides a comparative look at other long-acting antiretrovirals, cabotegravir and islatravir, to offer a broader perspective for the scientific community.

Comparative Pharmacokinetics of Long-Acting Antiretrovirals in Macaques

The pharmacokinetic profiles of **lenacapavir**, cabotegravir, and islatravir have been characterized in macaque models to determine their potential for long-acting administration.

The following table summarizes key pharmacokinetic parameters from these studies.

Drug	Dosing Regimen	Animal Model	Key Pharmacokinetic Findings
Lenacapavir	Single subcutaneous injection (ranging from 5 to 75 mg/kg)	Rhesus macaques	Dose-proportional increases in plasma drug levels with sustained durability. [2] [3] [4]
Cabotegravir	Intramuscular injections (e.g., 50 mg/kg every 4 weeks)	Rhesus macaques	Maintained plasma concentrations similar to those in human clinical trials, with trough concentrations exceeding the protein-adjusted 90% inhibitory concentration (PA-IC90). [1] [2] [3] [5]
Islatravir	Weekly oral gavage (e.g., 3.9 mg/kg) or subcutaneous implant	Rhesus macaques	Oral administration demonstrated a long half-life. Implants provided sustained plasma concentrations above efficacious levels for PrEP. [6] [7] [8] [9]

Efficacy in Non-Human Primate Challenge Models

The protective efficacy of these long-acting antiretrovirals has been evaluated in stringent macaque models using various challenge routes that mimic human HIV transmission.

Drug	Animal Model	Challenge Virus & Route	Efficacy
Lenacapavir	Pigtail & Rhesus macaques	stHIV (intravenous), SHIV (rectal)	Complete protection in all lenacapavir-treated animals against intravenous stHIV challenge.[1] Significant protection against high-dose single rectal SHIV challenge.[2][3][4]
Cabotegravir	Rhesus macaques	SIV (intravenous), SHIV (rectal, penile)	88% protection against intravenous SIV challenge.[1][2] High efficacy (94.4%) against repeated penile SHIV exposures and complete protection against repeated low-dose rectal challenges.[3][5]
Islatravir	Rhesus & female macaques	SIV (intravenous), SHIV (vaginal)	Two or more weekly oral doses provided complete protection against intravenous SIV challenge.[6][7] Implants protected 5 out of 6 female macaques from repeated vaginal SHIV challenges.[10]

Experimental Protocols

Lenacapavir Subcutaneous Administration and SHIV Challenge

- Animal Model: Adult male rhesus macaques (*Macaca mulatta*).
- Drug Administration: A single subcutaneous injection of **lenacapavir** at doses of 5, 10, 20, 50, or 75 mg/kg.[3]
- Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to measure plasma **lenacapavir** concentrations.
- Viral Challenge: Seven weeks after **lenacapavir** administration, a subset of animals were challenged intrarectally with a high dose of SHIV-SF162P3.[3]
- Efficacy Assessment: Protective efficacy was determined by monitoring for plasma viral RNA and seroconversion.[3]

Cabotegravir Intramuscular Administration and SIV Challenge

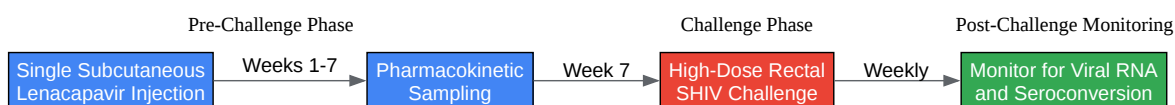
- Animal Model: Adult male rhesus macaques (*Macaca mulatta*).
- Drug Administration: Intramuscular injections of cabotegravir long-acting (CAB LA) at a dose of 50 mg/kg. Different dosing schedules were evaluated, including injections at week 0 and week 4, or a single injection at week 0.[1][2]
- Viral Challenge: At week 2, all macaques were challenged intravenously with SIVmac251.[1][2]
- Efficacy Assessment: Plasma SIV RNA was monitored weekly to determine infection status.[1][2]

Islatravir Oral Administration and SIV Challenge

- Animal Model: Rhesus macaques.

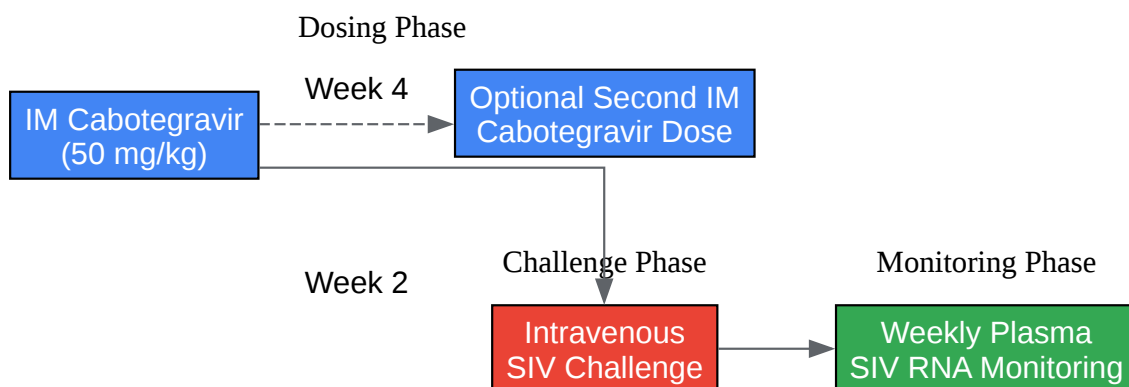
- Drug Administration: Islatravir was administered via oral gavage at a dose of 3.9 mg/kg. The study involved different stages with one, two, three, or four weekly doses. The first dose was administered 24 hours after the viral challenge.[6][7]
- Viral Challenge: Animals were challenged intravenously with SIVmac251.[6][7]
- Efficacy Assessment: Infection was monitored by detecting plasma viremia.[6][7]

Visualizing Experimental Workflows



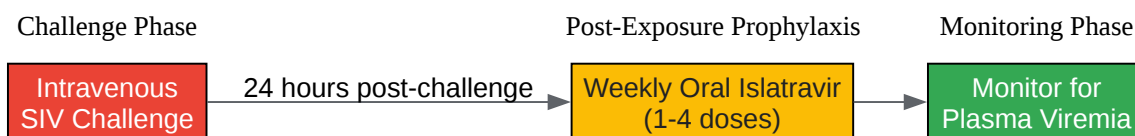
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Caption: Experimental workflow for subcutaneous **lenacapavir** administration and SHIV challenge in macaques.



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Caption: Experimental workflow for intramuscular cabotegravir administration and SIV challenge in macaques.



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Caption: Experimental workflow for oral islatravir as post-exposure prophylaxis after SIV challenge in macaques.

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